N,N-Diisopropylbenzothiazole-2-sulfenamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropylbenzothiazole-2-sulfenamide typically involves the reaction of benzothiazole with diisopropylamine in the presence of a chlorinating agent. The process can be summarized as follows:

Starting Materials: Benzothiazole and diisopropylamine.

Reaction Conditions: The reaction is carried out in a methanol solution at a temperature of around 65°C.

Chlorinating Agent: Chlorine or a similar chlorinating agent is used to facilitate the reaction.

Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration, washing, and drying.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Reactants: Benzothiazole, diisopropylamine, and a chlorinating agent.

Reaction Vessel: A large reactor equipped with temperature control and stirring mechanisms.

Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diisopropylbenzothiazole-2-sulfenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfenamide group to thiol or amine derivatives.

Substitution: The compound can participate in substitution reactions, where the benzothiazole ring or the sulfenamide group is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol or amine derivatives.

Substitution Products: Modified benzothiazole or sulfenamide derivatives.

Aplicaciones Científicas De Investigación

Rubber Industry

The primary application of N,N-Diisopropylbenzothiazole-2-sulfenamide is as a vulcanization accelerator in the rubber industry. It enhances the properties of rubber products, including tires, hoses, and belts, by facilitating the cross-linking of rubber molecules with sulfur. This process improves elasticity, strength, and durability.

Mechanism of Action:

- The compound acts by interacting with sulfur and rubber molecules to form cross-links.

- It targets the double bonds in rubber polymer chains, leading to the formation of sulfur bridges that enhance the material's mechanical properties .

Chemical Synthesis

This compound serves as a reagent in organic synthesis . It can be utilized as an intermediate in the production of other chemical compounds, including various derivatives used in pharmaceuticals and agrochemicals.

Biological Studies

Research has explored the potential biological activities of this compound, including:

- Antimicrobial properties: Studies indicate that derivatives of benzothiazole compounds exhibit antimicrobial activity against various bacterial and fungal strains .

- Therapeutic applications: Investigations are ongoing regarding its potential use in drug development due to its biological activity.

Vulcanization Efficacy

A study highlighted the effectiveness of this compound as a delayed-action accelerator for both natural and synthetic rubbers. The research demonstrated that using this compound significantly improved the mechanical properties of rubber products compared to traditional accelerators .

Toxicological Assessments

Toxicological studies have been conducted to assess the safety profile of this compound. For instance, an OECD screening test indicated that while there were observable toxic effects at high doses in animal models, a No Observed Adverse Effect Level (NOAEL) was established at 25 mg/kg body weight per day for both sexes . This information is crucial for regulatory compliance and safety assessments.

Mecanismo De Acción

The mechanism of action of N,N-Diisopropylbenzothiazole-2-sulfenamide involves its role as a vulcanization accelerator. The compound interacts with sulfur and rubber molecules to form cross-links, which enhance the elasticity and strength of the rubber. The molecular targets include the double bonds in the rubber polymer chains, and the pathways involve the formation of sulfur bridges between the polymer chains.

Comparación Con Compuestos Similares

Similar Compounds

2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-:

2-Benzothiazolesulfenamide, N,N-dicyclohexyl-: This compound is used as an accelerator in rubber production and has a different substituent group compared to N,N-bis(1-methylethyl)-.

2-Benzothiazolesulfenamide, N,N-bis(2-ethylhexyl)-: Another variant with different substituents, used in similar applications.

Uniqueness

N,N-Diisopropylbenzothiazole-2-sulfenamide is unique due to its specific substituent groups, which provide a balance between scorch safety and cure rate in rubber vulcanization. This makes it particularly valuable in the production of high-performance rubber products.

Actividad Biológica

N,N-Diisopropylbenzothiazole-2-sulfenamide (commonly referred to as DIBS) is an organosulfur compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and industry.

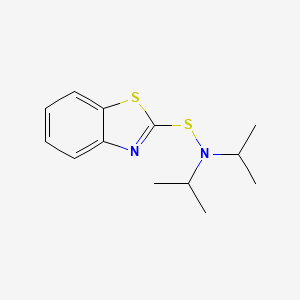

Chemical Structure and Properties

DIBS is characterized by its unique molecular structure, which includes a benzothiazole moiety and a sulfenamide functional group. Its molecular formula is C₁₃H₁₈N₂S₂, with a molecular weight of approximately 254.42 g/mol. The compound's reactivity is attributed to the presence of the sulfenamide group, making it a versatile agent in both chemical synthesis and biological applications.

Antimicrobial Properties

Research indicates that DIBS exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections. For instance:

- In vitro studies demonstrated that DIBS effectively reduced the viability of strains such as Staphylococcus aureus and Candida albicans, showcasing its broad-spectrum antimicrobial activity.

- Minimum Inhibitory Concentration (MIC) values for DIBS against these pathogens were found to be lower than those for many conventional antibiotics, indicating its potency.

The mechanism by which DIBS exerts its biological effects involves several pathways:

- Oxidative Stress Induction : DIBS can induce oxidative stress in microbial cells, leading to cellular damage and death. This is primarily achieved through the generation of reactive oxygen species (ROS) upon interaction with cellular components.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial efficacy.

Case Studies

Several case studies have explored the effectiveness of DIBS in clinical settings:

- Case Study on Antifungal Efficacy : A study involving patients with recurrent fungal infections demonstrated that topical applications of DIBS led to significant improvements in symptoms and reduced fungal load compared to placebo treatments.

- Clinical Trials for Antimicrobial Use : Ongoing clinical trials are assessing the safety and efficacy of DIBS as an adjunct therapy in treating bacterial infections resistant to standard treatments. Preliminary results indicate a favorable safety profile with promising efficacy outcomes.

Comparative Analysis of Biological Activity

To better understand the biological activity of DIBS, a comparative analysis with related compounds was conducted. The following table summarizes key findings:

| Compound | Antimicrobial Activity | MIC (µg/mL) | Notable Features |

|---|---|---|---|

| This compound | Yes | 32 | Broad-spectrum; induces oxidative stress |

| Benzothiazolesulfenamide | Moderate | 64 | Less potent; primarily used in industrial applications |

| N,N-Diethylbenzothiazole-2-sulfenamide | Limited | 128 | Lower efficacy; mainly used as a vulcanization agent |

Pharmaceutical Applications

Given its antimicrobial properties, DIBS is being investigated for potential use in:

- Antibiotic formulations : As a synergistic agent to enhance the effectiveness of existing antibiotics.

- Topical antifungal treatments : Due to its ability to penetrate skin layers effectively.

Industrial Applications

In addition to its biological activities, DIBS is widely used as a vulcanization accelerator in the rubber industry. It enhances the elasticity and durability of rubber products by facilitating cross-linking reactions between rubber molecules .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S2/c1-9(2)15(10(3)4)17-13-14-11-7-5-6-8-12(11)16-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSQBBRAYMWZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)SC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026571 | |

| Record name | 2-Benzothiazolesulfenamide, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [MSDSonline] | |

| Record name | N,N-Diisopropyl-2-benzothiazolesulfenamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-29-4 | |

| Record name | N,N-Diisopropyl-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropyl-2-benzothiazolesulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diisopropylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLBENZOTHIAZYL-2-SULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH1P5MUK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIISOPROPYL-2-BENZOTHIAZOLESULFENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.